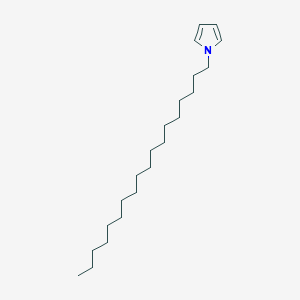

1-n-Octadecylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-octadecylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597393 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89601-24-1 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 1-n-Octadecylpyrrole: A Comprehensive Guide to Synthesis and Spectroscopic Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The strategic functionalization of the pyrrole ring, particularly at the nitrogen atom, is a critical approach for modulating the physicochemical and biological properties of these compounds. The introduction of a long aliphatic chain, such as an octadecyl group, significantly increases lipophilicity, which can enhance membrane permeability, facilitate self-assembly, or alter solubility profiles—key considerations in drug development and material design.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-n-octadecylpyrrole via direct N-alkylation. It further details the rigorous spectroscopic characterization required to confirm its structure and purity, offering insights into the interpretation of NMR, FTIR, and Mass Spectrometry data. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Rationale and Strategy for Synthesis: The N-Alkylation Approach

The synthesis of N-substituted pyrroles can be broadly approached via two primary strategies: constructing the pyrrole ring with the desired N-substituent already incorporated, or by functionalizing a pre-existing pyrrole ring.

-

The Paal-Knorr Synthesis: This classical and highly reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, octadecylamine.[5][6] The reaction typically proceeds under acidic conditions, where the amine attacks the carbonyls, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring.[7] While robust for creating diverse pyrrole cores, it requires the synthesis or procurement of the specific 1,4-dicarbonyl precursor.

-

Direct N-Alkylation of Pyrrole: A more direct and often preferred method when the parent heterocycle is readily available is the N-alkylation of the pyrrole anion (pyrrolide). This approach involves the deprotonation of pyrrole's N-H bond using a strong base, followed by a nucleophilic attack of the resulting anion on an alkyl halide, such as 1-bromooctadecane.[8][9]

Chosen Strategy: For this guide, we focus on the Direct N-Alkylation method . This choice is predicated on its operational simplicity, high efficiency, and the commercial availability of the starting materials: pyrrole and 1-bromooctadecane. The causality behind this choice rests on atom economy and step efficiency; we are modifying an existing core rather than building one from scratch. The use of a strong base like sodium hydride (NaH) ensures near-quantitative formation of the highly nucleophilic pyrrolide anion, driving the reaction to completion.[8]

Synthesis Workflow

The diagram below outlines the logical flow of the N-alkylation synthesis, from the initial deprotonation to the final purification of this compound.

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-n-Octadecylpyrrole

Introduction: The Significance of 1-n-Octadecylpyrrole in Modern Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The introduction of a long aliphatic chain, such as an octadecyl group, at the N-1 position of the pyrrole ring dramatically alters its physicochemical profile, bestowing upon it amphiphilic characteristics. This duality of a polar, aromatic head group and a long, nonpolar tail positions this compound as a molecule of significant interest for advanced drug delivery systems and as a lipophilic building block in the synthesis of complex drug candidates.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of this compound

The fundamental physicochemical parameters of a molecule are critical in predicting its behavior in biological systems and guiding its application in pharmaceutical formulations.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₁N | [2] |

| Molecular Weight | 319.57 g/mol | [2] |

| Melting Point | 39 °C | [2] |

| Boiling Point | 182 °C at 1 mmHg | [2] |

| Density | 0.86 g/cm³ | [2] |

| IUPAC Name | 1-octadecyl-1H-pyrrole | [2] |

| CAS Number | 89601-24-1 | [2] |

Solubility Profile:

Due to its long n-octadecyl chain, this compound is expected to exhibit poor solubility in aqueous media. Conversely, it is anticipated to be soluble in nonpolar organic solvents such as hexanes, as well as in moderately polar solvents like chloroform and dichloromethane. This lipophilic nature is a key determinant of its potential applications.

Synthesis and Purification: A Practical Approach

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. The Paal-Knorr synthesis is a robust and widely employed method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[3] For this compound, this would involve the reaction of 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) with octadecylamine.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Octadecylamine

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add octadecylamine (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyrrole ring protons and the long alkyl chain.

-

Pyrrole Protons: Two distinct multiplets are anticipated in the aromatic region (δ 6.0-7.0 ppm). The protons at the C2 and C5 positions (α-protons) will appear as one multiplet, while the protons at the C3 and C4 positions (β-protons) will appear as another, slightly upfield multiplet.[4][5]

-

Alkyl Chain Protons:

-

A triplet corresponding to the N-CH₂ protons will be observed, likely in the range of δ 3.8-4.2 ppm.

-

A complex multiplet for the majority of the methylene (-CH₂-) groups of the octadecyl chain will be present in the upfield region (δ 1.2-1.6 ppm).

-

A triplet for the terminal methyl (-CH₃) group will appear at approximately δ 0.8-0.9 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Pyrrole Carbons: Signals for the α-carbons (C2 and C5) are expected around δ 120 ppm, and the β-carbons (C3 and C4) will appear at a slightly upfield chemical shift, around δ 108 ppm.[6][7]

-

Alkyl Chain Carbons: A series of signals corresponding to the different carbon environments in the octadecyl chain will be observed in the upfield region (δ 14-50 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the octadecyl chain will be observed as strong bands in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the pyrrole ring may be seen around 3100 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring typically appear in the 1400-1500 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the N-alkylpyrrole is expected in the range of 1000-1300 cm⁻¹.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 319.57. Fragmentation would likely involve the loss of the octadecyl chain.

Caption: Key spectroscopic techniques for the characterization of this compound.

Reactivity and Stability

The reactivity of the pyrrole ring is significantly influenced by the electron-donating nature of the nitrogen atom.

-

Electrophilic Substitution: Pyrroles are susceptible to electrophilic attack, primarily at the C2 and C5 positions. The presence of the long alkyl chain is unlikely to significantly alter this inherent reactivity of the pyrrole core.

-

Nucleophilic Attack: The pyrrole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, which are absent in this compound.[10]

-

Stability: N-substituted pyrroles generally exhibit good thermal stability.[11][12] However, like many organic molecules, this compound may be sensitive to strong oxidizing agents and prolonged exposure to UV light.

Potential Applications in Drug Development

The amphiphilic nature of this compound opens up several exciting avenues for its application in drug development.

-

Drug Delivery Systems: The molecule's structure is analogous to that of a single-chain surfactant and could self-assemble into micelles or vesicles in aqueous environments. These nanostructures could serve as carriers for hydrophobic drugs, enhancing their solubility and bioavailability.

-

Lipid Nanoparticle (LNP) Component: The long octadecyl tail makes it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), potentially acting as a stabilizer or a functional excipient.

-

Prodrug Strategies: The pyrrole nitrogen can be a site for attaching a pharmacologically active molecule. The octadecyl chain would then serve to increase the lipophilicity of the resulting prodrug, potentially improving its membrane permeability and pharmacokinetic profile.

Conclusion

This compound is a fascinating molecule that marries the rich chemistry of the pyrrole heterocycle with the physicochemical properties imparted by a long alkyl chain. Its amphiphilic character makes it a prime candidate for exploration in the field of advanced drug delivery. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, aiming to equip researchers and drug development professionals with the necessary knowledge to harness the potential of this versatile compound. Further investigation into its self-assembly behavior and biological compatibility will be crucial in fully realizing its utility in next-generation therapeutics.

References

-

Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]

-

Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024, February 20). Wiley Online Library. Retrieved January 2, 2026, from [Link]

-

The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. (1995, October 15). PubMed. Retrieved January 2, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Nucleophilic Reactivities of Pyrroles. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]

-

HIGH TEMPERATURE REACTIONS OF SUBSTITUTED PYRROLES. (n.d.). DTIC. Retrieved January 2, 2026, from [Link]

-

Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2022, October 19). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved January 2, 2026, from [Link]

-

Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. (n.d.). Canadian Center of Science and Education. Retrieved January 2, 2026, from [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrrole. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023, September 20). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Amphiphilic properties of drug molecules. (2024, April 25). Uppsala University. Retrieved January 2, 2026, from [Link]

-

Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

13 C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrrole. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023, September 20). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Nucleophiles and Electrophiles. (2012, June 5). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

'Microspheres' offer promise for oral drug delivery. (n.d.). Purdue University. Retrieved January 2, 2026, from [Link]

-

Amantadine-Heparin-Polypyrrole as a Promising Drug Delivery Reservoir with a Biological Approach. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

The FTIR spectra of Pyrrole monomer and PPPy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

An Overview of Biopolymers for Drug Delivery Applications. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

SOLUBILITY OF POLYMERS. (n.d.). Purdue University. Retrieved January 2, 2026, from [Link]

-

FTIR spectrum of pure poly pyrrole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

IR spectrum of amphiphilic polymer based on N-vinyl-2-pyrrolidone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Pyrrolidine, 1-(1-oxooctadecyl)-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

1H-Pyrrole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

(PDF) Synthesis and Study of the Properties of Amphiphilic Poly-N-Vinylpyrrolidone with Terminal Thioalkyl Groups. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of amphiphilic copolymers of N-Vinyl-2-pyrrolidone capable of self-assembly and thermotropic formation of nanoparticles. (2024, November 26). Public Health Toxicology. Retrieved January 2, 2026, from [Link]

Sources

- 1. Amphiphilic properties of drug molecules – Department of Medicinal Chemistry – Uppsala University [uu.se]

- 2. scispace.com [scispace.com]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

1-n-Octadecylpyrrole molecular structure and formula

An In-depth Technical Guide on 1-n-Octadecylpyrrole: Molecular Structure, Formula, and Synthetic Approaches

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delineates the molecule's core structural features, chemical formula, and physicochemical properties. A detailed, field-tested protocol for its synthesis via N-alkylation of pyrrole is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high yield. Furthermore, the guide explores the therapeutic potential and diverse applications of pyrrole-containing compounds, grounding the discussion in authoritative scientific literature. Visual diagrams generated using DOT language are integrated to elucidate the molecular structure and experimental workflows, enhancing clarity and data retention.

Introduction to this compound

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] Naturally occurring biomolecules such as chlorophyll and hemoglobin contain the pyrrole ring, highlighting its vital role in biological systems.[1] The synthetic versatility of the pyrrole nucleus allows for extensive functionalization, leading to a vast library of compounds with applications ranging from anticancer and anti-inflammatory agents to antiviral and antitubercular drugs.[1]

This compound is a synthetically modified pyrrole characterized by the attachment of a long-chain alkyl group (octadecyl) to the nitrogen atom of the pyrrole ring. This structural modification imparts a significant hydrophobic character to the molecule, influencing its solubility, self-assembly properties, and interactions with biological membranes. Understanding the precise molecular architecture and properties of this compound is paramount for its effective application in research and development.

Molecular Structure and Chemical Formula

The foundational structure of this compound consists of a five-membered aromatic pyrrole ring covalently bonded to an eighteen-carbon alkyl chain at the nitrogen atom.

-

Molecular Formula: C₂₂H₄₁N[3]

-

IUPAC Name: 1-octadecyl-1H-pyrrole

-

Molecular Weight: 319.57 g/mol [3]

-

Canonical SMILES: CCCCCCCCCCCCCCCCCCN1C=CC=C1[3]

-

InChI Key: BMSMIJNAHWEOBQ-UHFFFAOYSA-N[3]

The pyrrole ring is a planar, electron-rich aromatic system, while the octadecyl chain is a flexible, nonpolar appendage. This amphipathic nature is a key determinant of its physical and chemical behavior.

Structural Visualization

To provide a clear representation of the molecular geometry, the following DOT graph illustrates the connectivity of atoms in this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application. The data presented below has been aggregated from reliable chemical suppliers and databases.

| Property | Value |

| CAS Number | 89601-24-1[3] |

| Appearance | White to off-white solid |

| Melting Point | 39 °C[3] |

| Boiling Point | 182 °C at 1 mmHg[3] |

| Density | 0.86 g/cm³[3] |

| Flash Point | 191.7 °C[3] |

| Purity | >95.0% (GC)[3] |

Synthesis Protocol: N-Alkylation of Pyrrole

The synthesis of N-substituted pyrroles is a well-established transformation in organic chemistry.[4] A robust and commonly employed method for preparing this compound is the direct N-alkylation of pyrrole with an appropriate alkyl halide. This protocol is designed to be self-validating, with clear checkpoints and explanations for each step.

Causality Behind Experimental Choices

-

Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base. This is critical because it efficiently deprotonates the N-H bond of pyrrole to form the pyrrolide anion without competing in the subsequent nucleophilic substitution reaction.

-

Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It readily dissolves both the pyrrolide salt and the alkyl halide, facilitating the SN2 reaction. Its anhydrous nature is essential to prevent quenching of the highly reactive sodium hydride.

-

Reaction Temperature: The initial deprotonation is conducted at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation is performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Step-by-Step Methodology

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil, suspended in anhydrous DMF under an inert nitrogen atmosphere.

-

Pyrrole Addition: A solution of pyrrole (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension at 0 °C. The completion of this step is visually confirmed by the cessation of hydrogen gas evolution.

-

Alkylation: 1-Bromooctadecane (1.05 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is carefully quenched with water to destroy any unreacted sodium hydride. The product is extracted into a non-polar organic solvent such as diethyl ether. The organic layer is washed sequentially with water and brine to remove DMF and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

The following DOT graph outlines the logical flow of the synthesis protocol.

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-n-Octadecylpyrrole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-n-Octadecylpyrrole, a molecule of significant interest in materials science and drug development. As a compound featuring a long, nonpolar alkyl chain and a polar pyrrole headgroup, its solubility behavior is nuanced and critical to its application. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to effectively dissolve and utilize this compound.

Fundamental Principles Governing Solubility

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" is the guiding principle, meaning substances with similar polarities and intermolecular forces tend to be miscible.[1][2]

This compound possesses a dual nature:

-

A long C18 alkyl chain: This extensive hydrocarbon tail is nonpolar and hydrophobic, dominated by van der Waals forces.

-

A pyrrole ring: The pyrrole headgroup is a polar, aromatic heterocycle containing a nitrogen atom, capable of dipole-dipole interactions and potentially weak hydrogen bonding.[3]

The overall solubility of this compound in a given solvent is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4] The large nonpolar alkyl chain suggests that the molecule will generally exhibit poor solubility in highly polar solvents like water, but will be more soluble in nonpolar organic solvents.[4][5]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | Toluene | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the long alkyl chain of this compound. |

| Benzene | Benzene | Soluble | Similar to toluene, benzene is a nonpolar solvent that can effectively solvate the hydrophobic tail. | |

| Aliphatic Hydrocarbons | Hexane | Hexane | Soluble | As a nonpolar aliphatic solvent, hexane will readily dissolve the long octadecyl chain. |

| Cyclohexane | Cyclohexane | Soluble | The nonpolar nature of cyclohexane makes it a good solvent for the nonpolar portion of the molecule. | |

| Chlorinated Solvents | Dichloromethane | Dichloromethane | Soluble | Dichloromethane has a moderate polarity that can solvate both the alkyl chain and, to some extent, the pyrrole ring. |

| Chloroform | Chloroform | Soluble | Similar to dichloromethane, chloroform is a good solvent for compounds with a mix of polar and nonpolar character. | |

| Ethers | Diethyl Ether | Ethoxyethane | Soluble | The ether's slight polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Tetrahydrofuran (THF) | Oxolane | Soluble | THF is a polar aprotic solvent that can effectively solvate both parts of the molecule. | |

| Ketones | Acetone | Propan-2-one | Moderately Soluble | The polarity of acetone may lead to moderate solubility; the long alkyl chain might limit miscibility at high concentrations. |

| Methyl Ethyl Ketone (MEK) | Butan-2-one | Moderately Soluble | Similar to acetone, with slightly better predicted solubility due to its increased alkyl character. | |

| Esters | Ethyl Acetate | Ethyl ethanoate | Soluble | Ethyl acetate offers a good balance of polarity to dissolve this compound. |

| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | Sparingly Soluble | DMF is a highly polar aprotic solvent; the large nonpolar tail of the solute may limit solubility. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Sparingly Soluble | Similar to DMF, the high polarity of DMSO is not ideal for the long hydrophobic chain. |

| Alcohols | Ethanol | Ethanol | Sparingly Soluble | The hydrogen-bonding network of ethanol is not well-matched with the largely nonpolar solute.[4][5] |

| Methanol | Methanol | Sparingly Soluble | The high polarity and strong hydrogen bonding of methanol make it a poor solvent for this molecule.[4][5] | |

| Water | Water | Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it an unsuitable solvent for the hydrophobic this compound.[4][5] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of an organic compound like this compound.

Qualitative Solubility Assessment

This initial screening method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Protocol 1: Rapid Qualitative Solubility Test

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Sparingly Soluble: A small amount of solid remains, or the solution is hazy.

-

Insoluble: The majority of the solid remains undissolved.

-

References

A Technical Guide to the Thermal Stability of 1-n-Octadecylpyrrole: A Predictive Analysis for Material Science and Pharmaceutical Applications

Abstract

1-n-Octadecylpyrrole, an N-substituted pyrrole derivative featuring a long C18 aliphatic chain, is a critical monomer for the synthesis of functionalized polypyrroles. These polymers possess unique properties, such as solubility in organic solvents and modified electroactivity, making them suitable for applications ranging from conducting polymers to advanced drug delivery systems. The thermal stability of the monomer is a paramount parameter, dictating the viable temperature range for polymerization, processing, and storage, as well as defining the operational limits of the final material. This guide provides a comprehensive analysis of the expected thermal behavior of this compound, synthesizes data from related N-alkylated pyrrole systems, and presents a detailed protocol for its empirical determination using Thermogravimetric Analysis (TGA).

Introduction: The Significance of N-Alkylation in Pyrrole Systems

Polypyrrole (PPY) is an intrinsically conducting polymer renowned for its high conductivity and environmental stability. However, its rigid backbone renders it insoluble and infusible, severely limiting its processability. The introduction of long alkyl chains, such as an octadecyl group, onto the nitrogen atom of the pyrrole ring is a well-established strategy to overcome these limitations. The C18 chain enhances solubility and can be used to tailor the morphological and interfacial properties of the resulting polymer.

The thermal stability of the this compound monomer is a critical consideration for two primary reasons:

-

Processing Viability: Polymerization and material processing (e.g., melt extrusion, film casting) often require elevated temperatures. Understanding the monomer's decomposition temperature is essential to prevent degradation during these manufacturing steps.

-

Material Lifespan: The inherent thermal stability of the monomer unit influences the overall stability of the resulting polymer. The weakest link in the molecular structure will dictate the material's failure point under thermal stress.

Fundamentals of Thermal Degradation in N-Alkylpyrroles

The thermal degradation of a molecule like this compound, which consists of a stable aromatic pyrrole ring and a flexible aliphatic chain, is predicted to occur in a multi-stage process. In an inert atmosphere (pyrolysis), the degradation is primarily driven by bond energies.

-

Aliphatic Chain Scission: The C-C bonds within the octadecyl chain have significantly lower bond dissociation energies than the C-N or C-C bonds within the aromatic pyrrole ring. Therefore, the initial and primary weight loss event is expected to be the thermal scission of the long alkyl side-chain.[1] This process, known as side-group elimination, would lead to the volatilization of smaller hydrocarbon fragments.

-

Pyrrole Ring Decomposition: Following the loss of the alkyl chain, the remaining pyrrole moiety will degrade at a much higher temperature. The decomposition of the polypyrrole backbone itself is a complex process involving ring opening and fragmentation.[2][3]

Studies on various N-alkylpyrrole derivatives support this hypothesis. For example, the thermal degradation of methyl N-butyl-2-methyl-5-formylpyrrole-3-carboxylate shows a maximum mass loss rate at 268°C, while the N-benzyl equivalent, with its more stable substituent, degrades at a higher temperature of 310°C.[4] This demonstrates the profound impact of the N-substituent on the overall thermal stability.

Predicted Thermal Profile and Comparative Data

| Compound / System | Onset of Major Weight Loss (°C) | Key Observations |

| This compound (Predicted) | ~250 - 350 °C | Initial loss corresponds to the C18 alkyl chain. |

| Methyl N-butyl-2-methyl-5-formylpyrrole-3-carboxylate | ~268 °C (Tmax) | Degradation temperature is dependent on the N-alkyl group.[4] |

| Poly(1-octylpyrrolyl)squaraine | Stable below 155 °C | Demonstrates that long alkyl chains can lower the stability of a polymer system.[5][6] |

| Polypyrrole (unsubstituted, doped) | > 250 °C (major decomposition) | The core pyrrole structure is relatively stable.[3] |

| Octadecyltrichlorosilane (OTS) Monolayer | Stable up to 300 °C (573 K) | Provides a reference for the stability of a C18 chain bound to a substrate.[7][8] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section provides a self-validating, step-by-step protocol for determining the thermal stability of this compound using TGA. The causality behind each step is explained to ensure experimental integrity.

Objective: To determine the onset temperature of decomposition (T_onset) and the temperatures of maximum weight loss rates (T_max) for this compound under an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of temperature and mass measurements, which are the fundamental outputs of the experiment.

-

Procedure: Perform temperature calibration using certified magnetic standards (e.g., Curie point standards) and mass calibration using certified calibration weights as per the instrument manufacturer's guidelines.

-

-

Sample Preparation:

-

Rationale: A representative, clean sample is crucial for reproducible results. This compound is a waxy solid at room temperature.

-

Procedure: Place 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and prevent temperature gradients.

-

-

Experimental Conditions:

-

Rationale: The chosen atmosphere and heating rate directly influence the degradation profile. An inert atmosphere is required to study pyrolysis without the complicating effects of oxidation.

-

Program:

-

Segment 1 (Equilibration): Hold at 30°C for 5 minutes. This allows the sample temperature and furnace atmosphere to stabilize.

-

Segment 2 (Purge): Purge the furnace with high-purity nitrogen (N₂) at a flow rate of 50 mL/min. This removes any residual oxygen, ensuring an inert environment.

-

Segment 3 (Ramp): Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. A 10°C/min rate is a standard condition that provides a good balance between resolution and experimental time.[9]

-

Segment 4 (Isothermal): Hold at 600°C for 5 minutes. This ensures the completion of all degradation events within the temperature range.

-

-

-

Data Acquisition:

-

Rationale: Continuous monitoring of mass, temperature, and time is required to generate the TGA curve.

-

Procedure: Record the sample mass as a function of temperature and time throughout the entire experimental program. Simultaneously record the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss and helps identify T_max.

-

TGA Experimental Workflow

Caption: Workflow for TGA analysis of this compound.

Data Interpretation and Expected Results

The output of the TGA experiment will be two curves:

-

TGA Curve: A plot of percent weight versus temperature. A sharp drop indicates a mass loss event.

-

DTG Curve: A plot of the rate of weight loss versus temperature. The peak of this curve corresponds to the temperature of the maximum rate of degradation (T_max).

Expected Curve for this compound:

-

Initial Plateau: The curve will be flat from the start until the onset of degradation.

-

First Degradation Step: A significant weight loss step is expected, corresponding to the scission of the C18 chain. The onset of this step (T_onset) will mark the beginning of thermal instability. The peak in the DTG curve for this step will be T_max1.

-

Second Degradation Step: A second, likely broader, weight loss step at a higher temperature will correspond to the decomposition of the pyrrole ring, leaving a certain percentage of carbonaceous char as residue at 600°C.

Implications for Material Processing and Applications

The predicted thermal stability places important constraints on the use of this compound.

-

Polymerization: Solution polymerization at temperatures well below the predicted T_onset (~250°C) is advisable. Melt processing of any resulting polymer would need to be carefully controlled to stay below this degradation threshold to avoid compromising the material's structural integrity.

-

Device Operation: For applications in electronics or sensors, the operational temperature must be kept safely below the point where the alkyl chain begins to degrade, as this would drastically alter the material's properties.

-

Pharmaceutical Formulations: If used in drug delivery systems that require thermal sterilization, the stability profile would be critical in determining the feasibility and parameters of such processes.

Conclusion

While empirical data is the final arbiter, a robust predictive analysis based on the thermal behavior of analogous structures provides critical guidance for researchers. This compound is expected to exhibit a two-stage thermal degradation profile, with the initial and limiting factor being the stability of the C18 alkyl chain. The onset of this degradation is predicted to occur in the 250-350°C range. Any thermal processing or application of this monomer or its derived polymers must operate well below this temperature to ensure material integrity. The detailed TGA protocol provided herein offers a standardized method for the empirical verification of these essential thermal properties.

References

- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 2. DSpace [scholarbank.nus.edu.sg]

- 3. individual.utoronto.ca [individual.utoronto.ca]

- 4. researchgate.net [researchgate.net]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Introduction: Elucidating the Molecular Architecture of a Functionalized Heterocycle

An In-depth Technical Guide to the Spectroscopic Analysis of 1-n-Octadecylpyrrole

This compound stands as a molecule of significant interest, merging the unique electronic properties of an aromatic pyrrole ring with the physical characteristics imparted by a long saturated alkyl chain. This structure makes it a valuable building block in materials science for applications such as organic electronics, self-assembled monolayers, and as a hydrophobic scaffold in medicinal chemistry. The unambiguous confirmation of its identity and purity is paramount for any research or development application. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize this compound. We will not only present the expected spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating analytical approach.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Molecular Vibrations

FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, the FTIR spectrum is a composite signature of its two primary components: the pyrrole heterocycle and the octadecyl aliphatic chain.

Interpreting the FTIR Spectrum of this compound

The spectrum can be logically dissected into regions corresponding to specific bond vibrations.

-

The C-H Stretching Region (3200-2800 cm⁻¹): This region is dominated by the vibrations of the octadecyl chain. One should expect to see strong, sharp peaks characteristic of sp³-hybridized C-H bonds just below 3000 cm⁻¹.

-

~2925 cm⁻¹ (Asymmetric) & ~2855 cm⁻¹ (Symmetric): These two intense absorptions are the hallmark of methylene (-CH₂-) groups, which constitute the bulk of the octadecyl chain. Their high intensity is a direct consequence of the large number of these bonds (17 -CH₂- groups).

-

~2960 cm⁻¹ (Asymmetric) & ~2870 cm⁻¹ (Symmetric): These weaker peaks arise from the terminal methyl (-CH₃) group.

-

~3100-3000 cm⁻¹: The pyrrole ring's sp² C-H stretching vibrations are expected in this region. These are typically of weaker intensity compared to the aliphatic C-H stretches and can sometimes be obscured.

-

-

The "Fingerprint" Region (1600-600 cm⁻¹): This complex region contains a wealth of structural information from various bending and stretching vibrations.[1]

-

~1540 cm⁻¹ & ~1475 cm⁻¹: These bands are attributed to the C=C stretching vibrations fundamental to the polypyrrole ring structure.[2]

-

~1465 cm⁻¹: A distinct peak corresponding to the scissoring (bending) vibration of the -CH₂- groups in the alkyl chain.

-

~1370 cm⁻¹: This absorption is often associated with C-N stretching vibrations within the pyrrole ring system.

-

~720-740 cm⁻¹: A significant peak in this area can indicate the rocking motion of a long chain of methylene groups. A sharp band around 740 cm⁻¹ can also be attributed to C-H out-of-plane bending of the pyrrole ring.

-

Data Summary: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Expected Intensity | Assignment |

| ~2925 | Asymmetric C-H stretch | Strong | Methylene (-CH₂-) |

| ~2855 | Symmetric C-H stretch | Strong | Methylene (-CH₂-) |

| ~1540 | C=C aromatic ring stretch | Medium | Pyrrole Ring |

| ~1475 | C=C aromatic ring stretch | Medium | Pyrrole Ring |

| ~1465 | C-H bend (scissoring) | Medium | Methylene (-CH₂-) |

| ~1370 | C-N stretch | Medium | Pyrrole Ring |

| ~740 | C-H out-of-plane bend | Medium-Strong | Pyrrole Ring / -CH₂- Rock |

Experimental Protocol: Thin Solid Film Method for FTIR Analysis

This method is ideal for solid organic compounds and avoids interference from solvents.[3]

-

Sample Preparation: Place a small amount (2-5 mg) of this compound into a clean vial or watch glass.[4] Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) and dissolve the solid completely.[3][4]

-

Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.[3] If the resulting film is too thin (weak peaks), add another drop of the solution and repeat the evaporation. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.[3]

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.[5]

-

Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder.[3] Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (like acetone) and return it to a desiccator to protect it from moisture.[3]

Caption: FTIR Analysis Workflow for this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is arguably the most powerful tool for elucidating the precise structure of an organic molecule like this compound. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while signal splitting (multiplicity) in ¹H NMR reveals adjacent, non-equivalent protons.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be divided into signals from the pyrrole ring and the octadecyl chain.

-

Pyrrole Ring Protons: The electron-rich aromatic ring influences the chemical shifts of its protons.[6]

-

δ ~6.6-6.8 ppm: A triplet signal corresponding to the α-protons (H2, H5), which are adjacent to the nitrogen atom.

-

δ ~6.0-6.2 ppm: A triplet signal corresponding to the β-protons (H3, H4). The N-alkylation shifts these signals slightly compared to unsubstituted pyrrole.[6]

-

-

Octadecyl Chain Protons:

-

δ ~3.8-4.0 ppm: A triplet signal assigned to the two protons of the methylene group directly attached to the pyrrole nitrogen (N-CH₂ -). These protons are deshielded by the electronegative nitrogen and the aromatic ring current.

-

δ ~1.6-1.8 ppm: A multiplet (likely a quintet) for the second methylene group (-CH₂-CH₂ -).

-

δ ~1.2-1.4 ppm: A very large, broad multiplet representing the bulk of the methylene groups (-(CH₂ )₁₅-) in the long alkyl chain. These protons are in very similar chemical environments and their signals overlap significantly.

-

δ ~0.8-0.9 ppm: A distinct triplet corresponding to the three protons of the terminal methyl group (-CH₃ ).

-

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. Proton broadband decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.[6]

-

Pyrrole Ring Carbons:

-

δ ~120-122 ppm: Signal for the α-carbons (C2, C5).

-

δ ~107-109 ppm: Signal for the β-carbons (C3, C4).

-

-

Octadecyl Chain Carbons:

-

δ ~45-50 ppm: Signal for the carbon of the methylene group attached to the nitrogen (N-C H₂-).

-

δ ~22-32 ppm: A series of signals for the methylene carbons of the alkyl chain. The chemical shifts vary slightly depending on their position relative to the ends of the chain.

-

δ ~14 ppm: A characteristic upfield signal for the terminal methyl carbon (-C H₃).

-

Data Summary: Expected ¹H and ¹³C NMR Chemical Shifts

Table: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7 | Triplet | 2H | α-protons (H2, H5) |

| ~6.1 | Triplet | 2H | β-protons (H3, H4) |

| ~3.9 | Triplet | 2H | N-CH₂- |

| ~1.7 | Multiplet | 2H | N-CH₂-CH₂- |

| ~1.25 | Broad Multiplet | ~30H | -(CH₂)₁₅- |

| ~0.88 | Triplet | 3H | -CH₃ |

Table: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~121 | α-carbons (C2, C5) |

| ~108 | β-carbons (C3, C4) |

| ~48 | N-C H₂- |

| ~32-22 | -(C H₂)₁₆- |

| ~14 | -C H₃ |

Experimental Protocol: NMR Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation.[7][8]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic compounds like this compound.[7] The deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift.[8]

-

Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, which is less sensitive.[7][9]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[7][10] Gentle vortexing or sonication can aid dissolution.[7]

-

Filtration and Transfer: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Capping and Cleaning: Cap the NMR tube to prevent solvent evaporation.[7] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

Acquisition: Insert the sample into the spectrometer. The standard acquisition process involves locking onto the solvent's deuterium signal, shimming the magnetic field to maximize homogeneity and resolution, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[7]

Caption: NMR Analysis Workflow for this compound.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a clear demonstration of the synergy between FTIR and NMR spectroscopy. FTIR provides rapid confirmation of the essential functional components—the pyrrole ring and the long alkyl chain. NMR spectroscopy then delivers the definitive, high-resolution map of the molecule, confirming the N-substitution pattern and the integrity of the octadecyl chain through specific chemical shifts, integrations, and coupling patterns. Together, these techniques form a self-validating system, providing researchers and drug development professionals with a high degree of confidence in the identity, purity, and structure of their material. This comprehensive analytical approach is the cornerstone of scientific integrity and reproducibility.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Available from: [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]

-

Mesbah Energy Co. Basics of NMR Sample preparation and analysis of NMR analysis data. Available from: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]

-

Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available from: [Link]

-

Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 635-645. Available from: [Link]

-

Canadian Science Publishing. Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Available from: [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis and Properties of Alkylpyrroles. Available from: [Link]

-

National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

National Institutes of Health. N-Acetylpyrrole. PubChem. Available from: [Link]

-

ResearchGate. A New Synthesis of Pyrroles. Available from: [Link]

-

ResearchGate. FTIR study of chemically synthesized poly( N-methylpyrrole). Available from: [Link]

-

National Institutes of Health. Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

Erciyes University. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Available from: [Link]

-

ResearchGate. FTIR spectrum of pure poly pyrrole. Available from: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

ACS Publications. Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Available from: [Link]

-

The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. Available from: [Link]

-

ACS Publications. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Available from: [Link]

-

ResearchGate. (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of... Available from: [Link]

-

ResearchGate. FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer. Available from: [Link]

-

ResearchGate. The FTIR spectra of Pyrrole monomer and PPPy. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. benchchem.com [benchchem.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

An In-Depth Technical Guide to 1-Octadecyl-1H-pyrrole (CAS 89601-24-1)

Introduction

1-Octadecyl-1H-pyrrole (CAS number 89601-24-1) is a substituted pyrrole featuring a long C18 alkyl chain attached to the nitrogen atom of the pyrrole ring. This unique amphiphilic structure, combining a hydrophilic aromatic head with a long hydrophobic tail, imparts distinctive physicochemical properties that make it a molecule of significant interest in materials science and potentially in advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, analytical methodologies, and safety and handling protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-Octadecyl-1H-pyrrole is a solid at room temperature, appearing as a white to off-white powder or crystalline solid. The presence of the long octadecyl chain dominates its physical properties, rendering it highly soluble in nonpolar organic solvents and virtually insoluble in water.

| Property | Value | Source(s) |

| CAS Number | 89601-24-1 | [1] |

| Molecular Formula | C₂₂H₄₁N | [2] |

| Molecular Weight | 319.57 g/mol | [2] |

| Melting Point | 35-40 °C | - |

| Boiling Point | 182 °C at 1 mmHg | - |

| Appearance | White to off-white powder or crystal | - |

Synthesis of 1-Octadecyl-1H-pyrrole

The most common and efficient method for the synthesis of N-substituted pyrroles, including 1-Octadecyl-1H-pyrrole, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, octadecylamine.[3][4][5]

The Paal-Knorr Synthesis: Mechanism and Rationale

The Paal-Knorr synthesis is a robust and versatile method for forming the pyrrole ring. The reaction proceeds via the following steps:

-

Hemiaminal Formation: The primary amine (octadecylamine) performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or its equivalent, 2,5-dimethoxytetrahydrofuran) to form a hemiaminal intermediate.[3][5]

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring.[3][5]

-

Dehydration: The cyclic intermediate then undergoes dehydration, typically under acidic conditions, to yield the aromatic pyrrole ring.[3][5]

The choice of the 1,4-dicarbonyl precursor is critical. While 2,5-hexanedione can be used, 2,5-dimethoxytetrahydrofuran is often preferred as it is a stable and easily handled precursor that generates the required 1,4-dicarbonyl structure in situ under the acidic reaction conditions.[6]

Sources

An In-Depth Technical Guide to 1-n-Octadecylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-n-Octadecylpyrrole is a fascinating heterocyclic compound that has garnered significant interest in various scientific fields, ranging from materials science to medicinal chemistry. This N-substituted pyrrole derivative, featuring a long C18 alkyl chain, exhibits a unique combination of properties that make it a valuable building block for the development of advanced materials and potentially bioactive molecules. The pyrrole ring, an electron-rich aromatic system, provides a platform for polymerization and chemical modification, while the long octadecyl chain imparts hydrophobicity and influences self-assembly and solubility characteristics. This technical guide provides a comprehensive overview of the current research on this compound, covering its synthesis, detailed characterization, and diverse applications.

Synthesis of this compound: The Paal-Knorr Reaction

The most common and efficient method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis. This classic condensation reaction involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, octadecylamine. A variation of this method, the Clauson-Kaas reaction, utilizes a furan derivative, such as 2,5-dimethoxytetrahydrofuran, as a precursor to the 1,4-dicarbonyl compound.[1][2]

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, making it more susceptible to nucleophilic attack by the primary amine. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.

Figure 1: Generalized workflow of the Paal-Knorr synthesis for this compound.

Experimental Protocol: Synthesis from 2,5-Dimethoxytetrahydrofuran and Octadecylamine

This protocol is a representative example of the Clauson-Kaas modification of the Paal-Knorr synthesis.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Octadecylamine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve octadecylamine (1.0 equivalent) in a minimal amount of ethanol.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Add glacial acetic acid (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrrole ring and the octadecyl chain.

-

Pyrrole Protons: The α-protons (at positions 2 and 5) of the pyrrole ring typically appear as a triplet at approximately 6.6 ppm, while the β-protons (at positions 3 and 4) appear as a triplet at around 6.1 ppm.[3]

-

Octadecyl Chain Protons: The long alkyl chain gives rise to a series of signals in the upfield region of the spectrum. The methylene group attached directly to the nitrogen atom (N-CH₂) appears as a triplet at approximately 3.8 ppm. The subsequent methylene groups along the chain will produce a complex multiplet around 1.2-1.7 ppm, and the terminal methyl group (CH₃) will appear as a triplet at approximately 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation.

-

Pyrrole Carbons: The α-carbons of the pyrrole ring are expected to resonate at around 120 ppm, while the β-carbons will appear at approximately 108 ppm.

-

Octadecyl Chain Carbons: The carbon of the N-CH₂ group will be found at around 45 ppm. The carbons of the long alkyl chain will produce a cluster of signals between 14 ppm and 32 ppm, with the terminal methyl carbon appearing at the most upfield position (around 14 ppm).

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrrole α-H | ~6.6 (t) | - |

| Pyrrole β-H | ~6.1 (t) | - |

| Pyrrole α-C | - | ~120 |

| Pyrrole β-C | - | ~108 |

| N-CH₂ | ~3.8 (t) | ~45 |

| -(CH₂)₁₆- | ~1.2-1.7 (m) | ~22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

C-H stretching (alkyl): Strong bands in the region of 2850-2960 cm⁻¹.

-

C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹.

-

C=C stretching (pyrrole ring): Bands around 1500-1600 cm⁻¹.

-

C-N stretching: A band in the region of 1300-1400 cm⁻¹.

-

C-H bending (alkyl): Bands around 1465 cm⁻¹ and 1375 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like ethanol or cyclohexane, this compound is expected to show a characteristic absorption maximum in the ultraviolet region, typically around 220-240 nm, corresponding to the π → π* electronic transition within the pyrrole ring.

Applications of this compound

The unique molecular structure of this compound lends itself to a variety of applications, primarily in the field of materials science.

Conducting Polymers

One of the most significant applications of this compound is as a monomer for the synthesis of conducting polymers. The pyrrole ring can be readily polymerized through electrochemical or chemical oxidation to form poly(this compound). The long, hydrophobic octadecyl chain enhances the solubility of the resulting polymer in organic solvents, facilitating its processing and the formation of thin films.[4] The electrical conductivity of these polymers can be tailored by doping with suitable agents.

Figure 2: Simplified schematic of the electropolymerization of this compound.

Corrosion Inhibition

Coatings derived from poly(this compound) have shown promise as effective corrosion inhibitors for metals, particularly steel.[5] The polymer film acts as a physical barrier, preventing corrosive agents from reaching the metal surface. Additionally, the conducting nature of the polymer can contribute to the formation of a passive oxide layer on the metal, further enhancing corrosion resistance. The hydrophobic octadecyl chains help to repel water from the coated surface, providing an additional layer of protection.

Potential Biological Activities

While research specifically on the biological activities of this compound is limited, the broader class of N-substituted pyrroles has demonstrated a range of interesting properties.

-

Antimicrobial and Antifungal Activity: Various pyrrole derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The long alkyl chain of this compound could potentially enhance its ability to interact with and disrupt lipid-rich cell membranes of microorganisms. Further studies are needed to evaluate its specific activity against clinically relevant pathogens like Aspergillus fumigatus.[8]

-

Cytotoxicity: Some pyrrole-containing compounds have exhibited cytotoxic activity against various cancer cell lines.[9][10] The planar pyrrole ring can intercalate with DNA, while other substituents can interact with specific cellular targets. The cytotoxic potential of this compound against different human cancer cell lines warrants further investigation to determine its IC50 values and mechanism of action.

Future Perspectives

This compound stands as a versatile molecule with significant potential for further exploration. Future research should focus on:

-

Optimization of Synthesis: Developing more sustainable and scalable synthetic routes for this compound.

-

Advanced Materials: Investigating the properties of copolymers and composites incorporating poly(this compound) for applications in sensors, electronic devices, and energy storage.

-

Drug Discovery: A thorough investigation of the antimicrobial, antifungal, and cytotoxic properties of this compound and its derivatives to assess their potential as therapeutic agents. This would involve determining minimum inhibitory concentrations (MICs) and IC50 values against a broad panel of microbes and cancer cell lines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay: Antifungal activity against Aspergillus fumigatus 05-203114 after 48 to 72 hrs (CHEMBL1638965) - ChEMBL [ebi.ac.uk]

- 9. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity on sensitive and doxorubicin-resistant cell lines of new pyrrolo[2,1-c][1,4]benzodiazepines related to anthramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: Electrochemical Polymerization of 1-n-Octadecylpyrrole for the Fabrication of Functionalized Surfaces

An Application Note for Researchers and Scientists

This document provides a detailed guide for the electrochemical synthesis of poly(1-n-octadecylpyrrole) films. The protocol is designed for researchers in materials science, chemistry, and drug development who require a robust method for creating well-defined, hydrophobic, and electroactive polymer coatings.

Introduction: The Significance of Long-Chain Substituted Polypyrroles

Polypyrrole (PPy) is a leading conductive polymer renowned for its high conductivity, environmental stability, and biocompatibility.[1] However, its practical application is often limited by poor processability and solubility. Introducing functional groups to the pyrrole monomer is a powerful strategy to tailor the polymer's properties. The incorporation of a long n-octadecyl (C18) alkyl chain at the N-position of the pyrrole ring yields poly(this compound), a polymer with distinct characteristics. The bulky, nonpolar C18 chain imparts significant hydrophobicity and enhances solubility in common organic solvents, overcoming a major limitation of unsubstituted PPy.[2]

Electrochemical polymerization is the preferred method for synthesizing these films as it allows for precise control over film thickness, morphology, and uniformity directly on a conductive substrate.[1] This technique is indispensable for applications requiring thin, adherent films, such as in the development of specialized sensors, anti-corrosion coatings, and matrices for the controlled release of hydrophobic drugs.

Core Mechanism: Oxidative Electropolymerization

The electrochemical polymerization of pyrrole and its derivatives proceeds via an oxidative mechanism. The process is initiated by the application of an anodic potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte.[3]

The key steps are as follows:

-

Monomer Oxidation: The this compound monomer is oxidized at the electrode surface to form a radical cation.[3]

-

Radical Coupling: Two radical cations couple, typically at the α-positions (2 and 5) of the pyrrole rings, to form a dimer.[3][4]

-

Deprotonation: The resulting positively charged dimer expels two protons to form a neutral, conjugated dimer.

-

Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is readily oxidized, allowing it to couple with other radical cations and propagate the polymer chain.[3]

-

Doping: Throughout the process, anions from the supporting electrolyte are incorporated into the growing polymer backbone to balance the positive charges (polarons and bipolarons) that form along the conjugated chain, rendering the polymer electrically conductive.

This process results in a dense, adherent, and electroactive polymer film deposited on the electrode surface.

Detailed Experimental Protocol

This protocol details the potentiodynamic synthesis of poly(this compound) using cyclic voltammetry (CV), a technique that is excellent for both polymer deposition and real-time monitoring of film growth.[3]

Part 1: Materials and Equipment

Reagents and Consumables:

-

Monomer: this compound (C₂₂H₄₁N)

-

Solvent: Acetonitrile (CH₃CN), anhydrous (≥99.8%)

-

Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum (Pt) disk electrode.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl) or Saturated Calomel Electrode (SCE).[5]

-

Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads (for GCE).

-

Solvents for Cleaning: Deionized water, ethanol, acetone.

-